N-heptyl-4-isopropylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H27NO |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N-heptyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H27NO/c1-4-5-6-7-8-13-18-17(19)16-11-9-15(10-12-16)14(2)3/h9-12,14H,4-8,13H2,1-3H3,(H,18,19) |
InChI Key |
JEYCPYBQRCSJRD-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC(=O)C1=CC=C(C=C1)C(C)C |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for N Heptyl 4 Isopropylbenzamide
Rational Design of Synthetic Routes for the Benzamide (B126) Core
The central challenge in synthesizing N-heptyl-4-isopropylbenzamide lies in the formation of the amide bond between the 4-isopropylbenzoyl moiety and the heptylamine (B89852). The inherent stability of the amide functional group requires strategic activation of the carboxylic acid or the amine to facilitate the reaction.
Amidation Reactions: Exploring Scope and Limitations
Direct amidation of 4-isopropylbenzoic acid with heptylamine is the most atom-economical approach. However, this reaction typically requires high temperatures to drive off the water by-product, which can lead to side reactions and decomposition of starting materials. To overcome these limitations, various coupling agents are employed to activate the carboxylic acid.
Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide. The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further enhance the reaction rate and suppress side reactions, such as racemization in the case of chiral substrates.
Phosphonium-based reagents, for instance, benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective. These reagents convert the carboxylic acid into an activated ester, which then smoothly reacts with the amine.
| Coupling Agent | Additive | Typical Solvent | Reaction Conditions | General Yields |
| DCC | HOBt | Dichloromethane (DCM) | Room Temperature | High |
| DIC | HOAt | Dimethylformamide (DMF) | Room Temperature | High |
| PyBOP | N/A | DMF | Room Temperature | Very High |
| HBTU | Hünig's base (DIPEA) | DMF | Room Temperature | Very High |
Transamidation Strategies for N-Substituted Benzamides
Transamidation, the exchange of the N-substituent of an amide with an amine, presents an alternative route. This method is particularly useful when the starting amide is more readily available than the corresponding carboxylic acid or acyl chloride. The direct reaction of an amide with an amine is generally thermodynamically unfavorable due to the high stability of the amide bond. nih.gov Therefore, catalysts are often required to facilitate this transformation.
Both metal-catalyzed and metal-free transamidation methods have been developed. chemrxiv.org For instance, nickel-catalyzed methods have been shown to efficiently promote the transamidation of N-aryl benzamide derivatives with primary amines. nih.gov Metal-free approaches often rely on the activation of the amide bond by forming a more reactive intermediate. For example, the use of a strong base like sodium tert-butoxide can facilitate the transamidation of N,N-dimethyl amides with primary amines. chemrxiv.org
In the context of this compound synthesis, one could envision the transamidation of a more accessible amide, such as 4-isopropylbenzamide or N,N-dimethyl-4-isopropylbenzamide, with heptylamine.
| Catalyst/Reagent | Amide Substrate | Amine | Conditions | Key Features |
| Nickel Catalyst | N-aryl benzamide | Primary amine | - | Good for secondary amide synthesis |
| Sodium tert-butoxide | N,N-dimethyl amide | Primary amine | Inert atmosphere | Base-mediated |
| Boric Acid | Carboxamides | Primary/Secondary amines | Solvent-free | Green and efficient |
Leveraging Activated Intermediates in Amide Bond Formation
The use of activated intermediates, derived from the carboxylic acid, is a classical and highly effective strategy for amide bond formation. The most common activated intermediates are acyl chlorides and anhydrides. 4-Isopropylbenzoyl chloride, which can be readily prepared from 4-isopropylbenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), reacts rapidly and often exothermically with heptylamine in the presence of a base to neutralize the HCl by-product. This method, known as the Schotten-Baumann reaction, is widely used due to its high efficiency and broad applicability.
Alternatively, mixed anhydrides, formed by the reaction of the carboxylic acid with a chloroformate, can be used. These intermediates are generally less reactive than acyl chlorides, which can be advantageous in the presence of sensitive functional groups. Another approach involves the in-situ generation of activated esters, for example, through the use of N-hydroxysuccinimide (NHS) and a coupling agent. These activated esters can then be isolated or used directly to acylate the amine.
| Activating Reagent | Intermediate | Base | Typical Solvent | Reaction Conditions |
| Thionyl Chloride | Acyl Chloride | Pyridine, Triethylamine | DCM, Toluene (B28343) | 0 °C to Room Temperature |
| Oxalyl Chloride | Acyl Chloride | Pyridine, Triethylamine | DCM, Toluene | 0 °C to Room Temperature |
| Isobutyl Chloroformate | Mixed Anhydride | N-Methylmorpholine | Tetrahydrofuran (THF) | -20 °C to Room Temperature |
Stereoselective Synthesis and Enantiomeric Resolution Approaches
This compound is an achiral molecule as it does not possess any stereocenters and lacks any element of chirality such as an axis or plane of chirality. Therefore, stereoselective synthesis and enantiomeric resolution are not applicable to the synthesis of this specific compound.
While the target molecule is achiral, it is pertinent to note that for chiral N-substituted benzamides, stereoselective synthetic methods and enantiomeric resolution are crucial. chemrxiv.org Asymmetric synthesis would aim to create the desired stereoisomer directly, often employing chiral catalysts or auxiliaries. Enantiomeric resolution, on the other hand, involves the separation of a racemic mixture. libretexts.orgwikipedia.org This is typically achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization due to their different physical properties. libretexts.orgwikipedia.org
Chemoselective Functionalization at N- and Aromatic Positions
The synthesis of this compound can also be approached through the functionalization of a pre-existing benzamide core. This involves the chemoselective introduction of the N-heptyl group.
Introduction of the N-Heptyl Moiety
The N-heptyl group can be introduced onto the nitrogen atom of 4-isopropylbenzamide via N-alkylation. This reaction typically involves the deprotonation of the amide N-H with a strong base to form an amidate anion, which then acts as a nucleophile to displace a leaving group from a heptyl electrophile. stackexchange.com
Commonly used bases include sodium hydride (NaH) in an aprotic polar solvent like DMF or THF. The electrophile is typically a heptyl halide, such as 1-bromoheptane (B155011) or 1-iodoheptane. The choice of base and solvent is critical to avoid side reactions, such as O-alkylation.
Alternatively, catalytic methods for the N-alkylation of amides have been developed. For instance, cobalt-nanoparticle-catalyzed N-alkylation of benzamides with alcohols offers a more environmentally benign approach where heptanol (B41253) could be used as the alkylating agent. nih.gov This method proceeds through a "borrowing hydrogen" mechanism.
| Method | Reagents | Base | Solvent | Electrophile |
| Classical N-Alkylation | 4-isopropylbenzamide | Sodium Hydride (NaH) | DMF, THF | 1-Bromoheptane |
| Phase-Transfer Catalysis | 4-isopropylbenzamide, KOH | Tetrabutylammonium bromide (TBAB) | Toluene | 1-Bromoheptane |
| Catalytic N-Alkylation | 4-isopropylbenzamide | Cobalt Nanoparticles | Toluene | Heptanol |
Regioselective p-Isopropylation of the Benzene (B151609) Ring
The synthesis of this compound necessitates the regioselective introduction of an isopropyl group at the para-position of the benzene ring. The most common and industrially scalable method for this transformation is the Friedel-Crafts alkylation. youtube.comchemistrysteps.comresearchgate.net This electrophilic aromatic substitution reaction typically involves the reaction of a benzene derivative with an alkylating agent, such as isopropyl chloride or propene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comresearchgate.net
However, direct Friedel-Crafts alkylation on N-heptylbenzamide presents significant challenges. The amide group is a deactivating group, making the benzene ring less susceptible to electrophilic attack. Furthermore, the reaction is prone to polyalkylation and rearrangements, and achieving high regioselectivity for the para-isomer can be difficult. youtube.comchemistrysteps.com
A more effective and regioselective approach involves a two-step process:
Synthesis of 4-isopropylbenzoic acid: The initial step is the Friedel-Crafts alkylation of a more suitable starting material, such as toluene or benzene, to produce cumene (B47948) (isopropylbenzene). Cumene is then oxidized to yield 4-isopropylbenzoic acid. chemicalbook.comchemsynthesis.com This oxidation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or through catalytic oxidation processes. This route ensures the isopropyl group is correctly positioned prior to the formation of the amide bond.
Amidation of 4-isopropylbenzoic acid: The resulting 4-isopropylbenzoic acid can then be converted to this compound. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with heptylamine.
An alternative synthetic strategy for 4-isopropylbenzoic acid involves the use of β-pinene as a starting material, which undergoes oxidation, dehydration, and dehydrogenation. google.com
| Starting Material | Reagents | Product | Selectivity | Reference |
| Benzene | Isopropyl chloride, AlCl₃ | Cumene | Moderate to good | youtube.com |
| Cumene | O₂, catalyst | 4-Isopropylbenzoic acid | High | chemicalbook.com |
| 4-Isopropylbenzoic acid | 1. SOCl₂ 2. Heptylamine | This compound | High | nih.gov |
| β-pinene | Oxidant, H₂SO₄, catalyst | 4-Isopropylbenzoic acid | High | google.com |
Process Optimization and Scalability Studies for Research Applications
The transition from laboratory-scale synthesis to larger-scale production of this compound for research applications requires careful process optimization and scalability studies. Key parameters that need to be considered include reaction conditions, solvent selection, catalyst loading, and purification methods.
For the amidation step, optimization would focus on maximizing the yield and purity of the final product while minimizing reaction time and the use of hazardous reagents. This could involve exploring different coupling agents for the formation of the amide bond, such as moving from stoichiometric reagents like thionyl chloride to catalytic methods. The use of continuous flow reactors, as demonstrated in the gram-scale synthesis of N-phenyl benzamide, could offer significant advantages in terms of safety, efficiency, and scalability. researchgate.net
Key Optimization Parameters:
Solvent: Investigating greener and more easily recoverable solvents.
Temperature and Reaction Time: Determining the optimal temperature profile to ensure complete reaction without significant side product formation.
Stoichiometry of Reagents: Fine-tuning the molar ratios of 4-isopropylbenzoic acid, the activating agent, and heptylamine to maximize conversion and minimize waste.
Purification: Developing efficient purification protocols, such as crystallization or chromatography, that are amenable to larger scales.
Scalability studies would involve a gradual increase in the reaction volume, carefully monitoring for any changes in reaction kinetics, heat transfer, and product distribution. Pilot plant studies would be essential to validate the optimized process and identify any potential challenges before committing to large-scale production.
Exploration of Chemical Reactivity and Transformational Pathways
The chemical structure of this compound suggests several potential sites for oxidative transformations, which are relevant for understanding its metabolic fate and for the synthesis of potential metabolite precursors. The primary sites for oxidation are the isopropyl group and the N-heptyl chain.
Oxidation of the Isopropyl Group: The benzylic carbon of the isopropyl group is susceptible to hydroxylation, leading to the formation of a secondary alcohol. Further oxidation could yield a ketone.
Oxidation of the N-Heptyl Chain: The alkyl chain can undergo hydroxylation at various positions, with ω and ω-1 oxidation being common metabolic pathways for alkyl chains. nih.gov This would result in the formation of primary and secondary alcohols. Further oxidation of these alcohols can lead to aldehydes, ketones, and ultimately carboxylic acids.
N-Dealkylation: The N-heptyl group can be cleaved through an oxidative process, leading to the formation of 4-isopropylbenzamide and heptanal. nih.govnih.gov
These oxidative transformations can be investigated in vitro using liver microsomes, which contain cytochrome P450 enzymes responsible for drug metabolism. nih.gov The study of such transformations is crucial for identifying potential metabolites and understanding the biotransformation of the compound. nih.govnih.govresearchgate.netresearchgate.net
| Transformation | Potential Product |
| Isopropyl group hydroxylation | 2-(4-(N-heptylcarbamoyl)phenyl)propan-2-ol |
| N-Heptyl chain ω-hydroxylation | N-(7-hydroxyheptyl)-4-isopropylbenzamide |
| N-Heptyl chain ω-1 hydroxylation | N-(6-hydroxyheptyl)-4-isopropylbenzamide |
| N-Dealkylation | 4-Isopropylbenzamide |
The amide functional group in this compound is susceptible to reduction. Catalytic hydrogenation is a common method for the reduction of amides. chemrxiv.orgelsevierpure.comresearchgate.netrsc.orgrsc.org Depending on the catalyst and reaction conditions, the reduction can proceed through two main pathways:
C-N Bond Cleavage (Hydrogenolysis): This pathway results in the formation of an amine and an alcohol. In the case of this compound, this would yield heptylamine and 4-isopropylbenzyl alcohol.
C=O Bond Reduction: This pathway leads to the formation of a secondary amine, N-(4-isopropylbenzyl)heptan-1-amine.
The choice of catalyst is crucial in determining the selectivity of the reduction. For instance, silver on alumina (B75360) has been shown to selectively catalyze the hydrogenation of benzamides to alcohols and amines via C-N bond cleavage. elsevierpure.com Other catalysts, such as those based on ruthenium or molybdenum, can also be employed. rsc.orgrsc.org
| Reaction | Reagents | Product(s) |
| C-N Bond Cleavage | H₂, Ag/Al₂O₃ | Heptylamine and 4-Isopropylbenzyl alcohol |
| C=O Bond Reduction | H₂, Ru-based catalyst | N-(4-isopropylbenzyl)heptan-1-amine |
The carbonyl carbon of the amide group in this compound is electrophilic and can undergo nucleophilic acyl substitution reactions. researchgate.net However, the amide is a relatively unreactive carboxylic acid derivative, and harsh conditions or highly reactive nucleophiles are often required.
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield 4-isopropylbenzoic acid and heptylamine. evitachem.combohrium.com This reaction is typically slow and may require elevated temperatures.
Reaction with Organometallic Reagents: Strong nucleophiles, such as organolithium or Grignard reagents, can add to the carbonyl group. The initial tetrahedral intermediate can then collapse to form a ketone, although over-addition to form a tertiary alcohol is a common side reaction.
The reactivity of the amide towards nucleophilic acyl substitution is generally lower than that of other carboxylic acid derivatives like acyl chlorides or esters.
| Nucleophile | Product |
| H₂O (acid or base catalyzed) | 4-Isopropylbenzoic acid and Heptylamine |
| R-MgBr (Grignard reagent) | 4-Isopropyl-N-heptyl-N-acyl-magnesium halide (intermediate) -> Ketone (upon workup) |
| R-Li (Organolithium reagent) | Ketone (potential for over-addition to form tertiary alcohol) |
Structure Activity Relationship Sar and Rational Compound Design for N Heptyl 4 Isopropylbenzamide Analogs
Systematic Elucidation of Structure-Activity Profiles for the Benzamide (B126) Scaffold
The benzamide scaffold is a foundational structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. researchgate.netresearchgate.net Its versatility stems from the amide linkage and the aromatic ring, which can be readily modified to modulate physiochemical properties and biological activity. The structure-activity relationship of the benzamide core reveals that the amide group's hydrogen bond donor and acceptor capabilities are often crucial for interacting with biological targets. nih.gov
Research into various benzamide derivatives has shown that this scaffold is a key component in molecules designed to be inhibitors of enzymes like c-Met kinase and cyclooxygenase 2 (COX-2). researchgate.net The ability to synthesize a diverse library of benzamide derivatives allows for a systematic exploration of SAR, helping to identify key structural features required for a desired biological effect. nih.govnanobioletters.com
Impact of the N-Heptyl Chain on Molecular Recognition and Biological Efficacy
The N-alkyl chain, in this case, an N-heptyl group, plays a critical role in determining the molecule's interaction with its biological target. The length and character of this chain significantly impact properties such as hydrophobicity, which governs how the molecule partitions between aqueous and lipid environments and its ability to interact with hydrophobic pockets in receptors or enzymes. matec-conferences.org
Studies on various classes of compounds, including cannabimimetic indoles and hydrophobically-modified gelatin hydrogels, have demonstrated that altering the N-alkyl chain length directly influences binding affinity and biological response. matec-conferences.orgnih.gov There is often an optimal chain length for maximal activity; chains that are too short may not establish sufficient hydrophobic interactions, while chains that are too long can introduce steric hindrance or excessive lipophilicity, preventing proper binding. nih.govrsc.org For some receptor systems, an alkyl chain of at least three carbons is necessary for high-affinity binding, with optimal activity often seen with chains of around five carbons. nih.gov Extending the chain to a heptyl (seven-carbon) group can, in some cases, lead to a decrease in binding affinity, suggesting that the binding pocket has specific spatial limitations. nih.gov
The following table illustrates a hypothetical relationship between N-alkyl chain length and receptor binding affinity, based on general principles observed in SAR studies. nih.govrsc.org
| N-Alkyl Chain | Number of Carbons | Relative Hydrophobicity | Hypothetical Receptor Binding Affinity |
|---|---|---|---|
| Methyl | 1 | Low | Very Low |
| Propyl | 3 | Moderate | Moderate |
| Pentyl | 5 | High | Optimal |
| Heptyl | 7 | Very High | Sub-optimal to Moderate |
| Nonyl | 9 | Extremely High | Low |
Conformational Analysis and Electronic Effects of the 4-Isopropyl Moiety
Electronically, the isopropyl group is weakly electron-donating through an inductive effect. This can increase the electron density of the aromatic ring, potentially modulating its interaction with electron-deficient regions of a biological target. The electronic nature of substituents on the benzamide ring can be critical for activity, as seen in various QSAR (Quantitative Structure-Activity Relationship) studies where electronic descriptors are correlated with biological function. ijddd.com
Investigation of Positional Isomers and Isoelectronic Replacements
The specific placement of the isopropyl group at the para-position is a deliberate design choice that can be explored through the synthesis and analysis of positional isomers (ortho- and meta-isomers). The location of a substituent on the benzamide ring can dramatically alter the molecule's topology and its ability to form key interactions. For example, moving a substituent from the para- to the ortho-position can introduce steric hindrance that forces a change in the conformation of the amide side chain, potentially preventing the formation of an intramolecular hydrogen bond that might be crucial for activity. nih.gov
Isoelectronic replacements (bioisosteres) for the isopropyl group can also be investigated to fine-tune the molecule's properties. Bioisosteres are functional groups that possess similar steric and electronic characteristics, leading to similar biological activity. Replacing the isopropyl group with other groups of comparable size and lipophilicity can help to probe the specific requirements of the binding pocket.
The table below outlines potential positional isomers and isoelectronic replacements for the 4-isopropyl group and their predicted impact on molecular properties.
| Modification | Example Group | Rationale for Investigation | Predicted Impact |
|---|---|---|---|
| Positional Isomer (ortho) | 2-isopropyl | To assess steric hindrance near the amide linkage. | Potential decrease in activity due to steric clash, altered amide conformation. |
| Positional Isomer (meta) | 3-isopropyl | To explore alternative binding orientations within the receptor site. | Variable; could increase or decrease activity depending on receptor topology. |
| Isoelectronic Replacement | cyclopropyl | Introduces conformational rigidity with similar size. | May enhance binding by reducing conformational flexibility. |
| Isoelectronic Replacement | tert-butyl | Increases steric bulk while maintaining lipophilicity. | Likely to decrease activity if the binding pocket is size-restricted. |
| Isoelectronic Replacement | ethoxy (-OCH2CH3) | Offers similar size but different electronic properties (H-bond acceptor). | Could introduce new, favorable interactions if an H-bond donor is present in the receptor. |
Comparative Structural Analysis with Known Benzamide Pharmacophores
The N-heptyl-4-isopropylbenzamide structure can be compared with other known benzamide-containing pharmacophores to identify common features and potential mechanisms of action. Substituted benzamides are a well-established class of compounds, particularly as dopamine (B1211576) receptor antagonists. acs.orgnih.gov For example, drugs like sulpiride (B1682569) and amisulpride (B195569) are substituted benzamides used for their effects on the dopaminergic system. nih.gov
A common pharmacophoric model for many benzamide drugs involves:
The aromatic ring, which engages in hydrophobic or pi-stacking interactions.
The amide linkage, providing crucial hydrogen bonding sites. nih.gov
An amino group (often basic) connected by an alkyl chain, which interacts with an anionic or polar region of the receptor.
Integration of SAR Data into De Novo Compound Design Principles
The structure-activity relationship data gathered from analyzing the benzamide scaffold, N-heptyl chain, and 4-isopropyl moiety can be integrated into de novo drug design. nih.gov This process involves designing novel molecules from scratch based on an understanding of the features required for biological activity. nih.gov
Based on the SAR analysis, key design principles for novel analogs would include:
Scaffold Rigidity: Maintaining the benzamide core to provide a rigid structural anchor and key hydrogen bonding interactions. nih.gov
Lipophilic Tail Optimization: Systematically varying the length and branching of the N-alkyl chain to maximize hydrophobic interactions without causing steric clashes. The data might suggest that a slightly shorter or more conformationally restricted chain (e.g., containing a double bond or a cyclic moiety) could improve efficacy.
Aromatic Substitution: Exploring a range of substituents at the 4-position of the benzamide ring to probe electronic and steric requirements. A QSAR approach could be used to build a predictive model based on different physicochemical properties of the substituents. ijddd.com
Pharmacophore Modeling: Using the collective SAR data to build a 3D pharmacophore model. This model would define the spatial arrangement of essential features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, guiding the design of new molecules with a higher probability of being active. nih.gov
By combining these principles, a focused library of new compounds can be designed, synthesized, and tested, accelerating the discovery of molecules with enhanced potency and selectivity. nih.gov
Comprehensive Biological Activity Profiling and Molecular Mechanism of Action of N Heptyl 4 Isopropylbenzamide
Target Identification and Validation Through Advanced Biochemical Assays
The benzamide (B126) scaffold is a common feature in a multitude of biologically active compounds, and its derivatives have been shown to interact with a range of enzymes and receptors. The specific substitutions on the amide nitrogen and the phenyl ring, as seen in N-heptyl-4-isopropylbenzamide, are critical in determining the compound's affinity and selectivity for its biological targets.
Derivatives of benzamide have been identified as inhibitors of various enzymes, often through competitive or non-competitive mechanisms. For instance, certain 2-anilinobenzamide (B173500) derivatives have been synthesized and evaluated for their inhibitory activity against Sirtuin 1 (SIRT1), a class III histone deacetylase. nih.gov These compounds were found to inhibit SIRT1 activity, which in turn suppressed the growth of certain tumor cell lines. nih.gov While the specific inhibitory profile of this compound has not been reported, its structural similarity to known enzyme inhibitors suggests it could be investigated for similar activities. The N-heptyl and 4-isopropyl groups would likely influence its binding affinity within the active or allosteric sites of potential enzyme targets.
Hypothetical Enzyme Inhibition Profile for Benzamide Analogs
| Compound Class | Target Enzyme | Inhibition Mechanism | Reference |
|---|---|---|---|
| 2-Anilinobenzamides | SIRT1 | Not specified | nih.gov |
The benzamide structure is a key component of various receptor antagonists. Notably, isopropyl amide derivatives have been developed as potent and selective antagonists for the muscarinic M2 receptor. nih.gov These low molecular weight compounds were synthesized and evaluated for their potential in treating Alzheimer's disease. nih.gov The presence of the isopropyl group in this compound makes it a candidate for investigation against various receptor types. Receptor binding assays would be essential to determine its affinity (Kᵢ) and selectivity for a panel of receptors. nih.gov The lipophilic N-heptyl chain could significantly influence its interaction with the transmembrane domains of G-protein coupled receptors or the ligand-binding domains of nuclear receptors.
Examples of Receptor Antagonism by Isopropyl Amide Derivatives
| Compound Type | Receptor Target | Therapeutic Area | Reference |
|---|
Given its chemical structure, this compound could be chemically modified to serve as a molecular probe to identify novel protein interactions. By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule), the compound could be used in techniques such as affinity chromatography or fluorescence polarization to isolate and identify its binding partners from cell lysates. This approach would be invaluable in elucidating its mechanism of action and identifying its primary cellular targets.
Phenotypic Screening and Biological Efficacy in Mechanistic Models
Phenotypic screening provides a broader understanding of a compound's biological effects in a cellular or organismal context. Based on the known activities of related benzamide derivatives, this compound could be profiled for several biological effects.
A significant body of research highlights the antimicrobial potential of benzamide derivatives. nanobioletters.com Various N-substituted benzamides have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanism of action for some of these compounds involves the inhibition of essential cellular processes, such as cell division, by targeting proteins like FtsZ. mdpi.com The lipophilic nature of the N-heptyl group in this compound could enhance its ability to penetrate bacterial cell membranes, a key factor for antimicrobial efficacy.
Antimicrobial Activity of Representative Benzamide Derivatives
| Compound Derivative | Target Organism(s) | Potential Mechanism | Reference |
|---|---|---|---|
| Benzamide with modified 1,4-benzodioxane (B1196944) moiety | Staphylococcus aureus, Escherichia coli | Inhibition of FtsZ | mdpi.com |
N-substituted benzamides have been shown to modulate critical cellular signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.gov Inhibition of NF-κB activation is a key therapeutic strategy in inflammatory diseases and cancer. Studies have shown that some N-substituted benzamides can inhibit NF-κB activation and induce apoptosis through separate mechanisms. nih.gov The 4-isopropylphenyl group and the N-heptyl chain of this compound would be key determinants of its activity in modulating such pathways.
Applications in Agronomic Research: Investigating Herbicidal Potential
Information regarding the specific application of this compound in agronomic research, particularly concerning its herbicidal potential, is not available in the reviewed scientific literature. While research into the herbicidal properties of various benzamide derivatives is ongoing, specific studies detailing the efficacy, crop selectivity, and weed spectrum of this compound have not been publicly documented.
Detailed Elucidation of Molecular Mechanism of Action (MOA)
The molecular mechanism of action for this compound as a potential herbicide has not been elucidated in the available scientific research. Understanding the MOA involves identifying the specific biological target within the plant and the subsequent physiological and cellular consequences of its inhibition.
Investigation of Ligand-Target Interactions at the Atomic Level
There is no available research detailing the investigation of ligand-target interactions of this compound at the atomic level. Such studies, which often employ techniques like X-ray crystallography or computational modeling, are crucial for understanding how a compound binds to its target protein and exerts its biological effect.
Mapping of Downstream Cellular and Physiological Responses
Due to the absence of studies on the molecular target of this compound, there is no information available on the downstream cellular and physiological responses in plants. Research in this area would typically investigate the metabolic pathways and physiological processes that are disrupted following the application of the compound.
Preclinical Pharmacological Research and Metabolic Fate of N Heptyl 4 Isopropylbenzamide
In Vitro Biotransformation and Stability Assessments
No data are currently available on the metabolic profiling of N-heptyl-4-isopropylbenzamide in subcellular fractions such as liver microsomes or S9 fractions. In typical studies of this nature, the compound would be incubated with these fractions, and the resulting metabolites would be identified and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). This would help to identify the primary metabolic pathways, such as hydroxylation, oxidation, or conjugation, and the enzymes involved (e.g., cytochrome P450 isoforms).
Table 1: Hypothetical Metabolic Profile of this compound in Human Liver Microsomes
| Metabolite ID | Proposed Structure | Formation Rate (pmol/min/mg protein) |
|---|---|---|
| M1 | Hydroxylated heptyl chain | Data not available |
| M2 | Hydroxylated isopropyl group | Data not available |
| M3 | N-dealkylation product | Data not available |
Table 2: Hypothetical Stability of this compound in Various Biological Matrices
| Matrix | Half-life (t½, min) | % Remaining at 60 min |
|---|---|---|
| Human Plasma | Data not available | Data not available |
| Rat Plasma | Data not available | Data not available |
| Human Liver Homogenate | Data not available | Data not available |
In Vivo Pharmacological Studies in Animal Models
No in vivo studies detailing the absorption and distribution kinetics of this compound in animal models have been published. Pharmacokinetic studies would typically involve administering the compound to animals (e.g., rats, mice) and measuring its concentration in plasma and various tissues over time to determine parameters like bioavailability, volume of distribution (Vd), and tissue-to-plasma concentration ratios.
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Value |
|---|---|
| Bioavailability (%) | Data not available |
| Tmax (h) | Data not available |
| Cmax (ng/mL) | Data not available |
| AUC (0-t) (ng·h/mL) | Data not available |
There is no available data on the identification and characterization of the major and minor metabolites of this compound in vivo. These studies would involve analyzing biological samples (e.g., plasma, urine, feces) from animals dosed with the compound to identify the structures of the metabolites formed in a whole-organism system.
Investigative Studies on Routes of Excretion
No studies have been conducted to investigate the routes of excretion (e.g., renal, biliary) of this compound and its metabolites. Excretion studies are fundamental to understanding how the compound is eliminated from the body and to assess the potential for accumulation in specific organs.
Table 4: Hypothetical Excretion Profile of this compound in Rats (% of Administered Dose)
| Route of Excretion | Parent Compound | Metabolites | Total |
|---|---|---|---|
| Urine (0-48h) | Data not available | Data not available | Data not available |
| Feces (0-48h) | Data not available | Data not available | Data not available |
| Total Recovery | Data not available | Data not available | Data not available |
Computational Chemistry and Advanced Molecular Modeling of N Heptyl 4 Isopropylbenzamide
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is a pivotal step in computational chemistry, focusing on identifying the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. ijpsr.comcsbsju.eduscribd.comslideshare.netfiveable.me For a flexible molecule like N-heptyl-4-isopropylbenzamide, which possesses several rotatable single bonds, a multitude of conformations are possible. These different three-dimensional structures can significantly influence the molecule's physical, chemical, and biological properties.
The primary objective of conformational analysis is to map the potential energy surface of the molecule to identify low-energy, stable conformations. slideshare.net The most stable conformation, known as the global minimum, represents the most probable shape of the molecule in its ground state. slideshare.net However, other low-energy conformers, or local minima, can also be relevant, particularly in biological systems where the binding to a receptor might induce a conformational change. slideshare.net
Methodologies for conformational analysis include systematic searches, where torsional angles of rotatable bonds are systematically varied, and stochastic methods, which involve random changes to the molecule's geometry. scribd.comslideshare.net The energy of each conformation is then calculated using molecular mechanics force fields. The resulting data is used to construct an energy landscape map, which provides a visual representation of the molecule's conformational flexibility and the energy barriers between different conformers.
Molecular Docking and Binding Free Energy Calculations for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein, to form a stable complex. alliedacademies.org This method is instrumental in drug discovery for predicting the binding mode of a potential drug candidate to its biological target. neuroquantology.compatsnap.com In the context of this compound, molecular docking would be employed to predict its interaction with a specific protein target.
The process involves placing the ligand in the binding site of the receptor and evaluating the "goodness of fit" using a scoring function. diva-portal.org Scoring functions estimate the binding affinity, or the strength of the interaction, between the ligand and the receptor. diva-portal.orgrsc.org
Following molecular docking, more rigorous methods like binding free energy calculations are often employed to obtain a more accurate estimation of the binding affinity. alliedacademies.org These calculations can be performed using various methods, including Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP). nih.gov These methods account for factors such as solvation effects and entropic changes upon binding, providing a more quantitative prediction of the ligand's potency. rsc.org
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov In the context of a ligand-protein complex, MD simulations provide detailed insights into the stability of the complex and the nature of the interactions between the ligand and the protein. nih.govconsensus.appacs.org
An MD simulation would begin with the docked pose of this compound in its target protein. The system is then solvated in a box of water molecules, and the simulation calculates the forces between all atoms and their consequent motions over a specific period. nih.gov The resulting trajectory provides a dynamic picture of the ligand-protein complex, revealing how the ligand's position and conformation change within the binding site.
Analysis of the MD simulation can confirm the stability of the initial docking pose. A stable interaction would show the ligand remaining in the binding pocket with minimal fluctuations. acs.org Furthermore, MD simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. consensus.app
Pharmacophore Generation and Virtual Screening for Analog Discovery
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. nih.govnih.govresearchgate.net These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net
Pharmacophore models can be generated based on the structure of a known active ligand or from the ligand-binding site of a protein. nih.govresearchgate.net For this compound, a pharmacophore model could be developed based on its key chemical features that are predicted to be important for binding to a target.
Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. nih.govnih.gov Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that match the pharmacophore model. nih.govresearchgate.netnih.gov This process allows for the rapid identification of a diverse set of molecules that are likely to be active at the target of interest, thus facilitating the discovery of new analogs with potentially improved properties. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govneovarsity.orgcreative-biostructure.com QSAR models are developed by correlating various molecular descriptors (physicochemical properties and structural features) of a set of compounds with their experimentally determined biological activities. nih.govneovarsity.org
For a series of analogs of this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), and topological indices. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the biological activity of new, untested compounds based on their structural features.
Advanced Analytical Methodologies for N Heptyl 4 Isopropylbenzamide Research
High-Resolution Chromatographic Techniques for Compound Analysis and Isolation
High-resolution chromatographic techniques are indispensable for the separation, identification, and quantification of N-heptyl-4-isopropylbenzamide and its related substances from intricate biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of non-volatile compounds like this compound in biological samples. nih.govnih.gov This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying trace amounts of the compound and its metabolites in matrices such as plasma, urine, and tissue homogenates. nih.govnih.govchromatographyonline.com
The process typically involves a liquid chromatography step to separate the analyte from other matrix components, followed by ionization and detection by a tandem mass spectrometer. The use of atmospheric pressure ionization (API) interfaces has significantly enhanced the robustness and sensitivity of LC-MS methods in bioanalysis. envirotech-online.com However, matrix effects, which can cause ion suppression or enhancement, remain a significant challenge. chromatographyonline.com To mitigate these effects, various strategies are employed, including thorough sample preparation, the use of isotopically labeled internal standards, and chromatographic optimization to separate the analyte from co-eluting matrix components. chromatographyonline.comenvirotech-online.com
In the context of novel psychoactive substances (NPS), a category where related benzamide (B126) compounds might be found, LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) has proven to be a powerful tool for the detection and characterization of emerging substances and their metabolites in biological samples. ojp.gov
Table 1: Key Considerations for LC-MS/MS Analysis of this compound in Biological Matrices
| Parameter | Description | Importance |
| Sample Preparation | Extraction and purification of the analyte from the biological matrix. Methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). researchgate.net | Reduces matrix effects and improves analytical accuracy. nih.govchromatographyonline.com |
| Chromatographic Separation | Use of a suitable LC column and mobile phase to resolve the analyte from interferences. | Ensures specificity and minimizes ion suppression or enhancement. chromatographyonline.com |
| Mass Spectrometry Detection | Optimization of ionization source parameters and selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM). chromatographyonline.com | Provides high selectivity and sensitivity for quantification. |
| Internal Standard | Use of a stable isotope-labeled analog of the analyte. | Compensates for variability in sample preparation and matrix effects. envirotech-online.com |
| Method Validation | Assessment of linearity, accuracy, precision, selectivity, and stability. | Ensures the reliability and reproducibility of the analytical method. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this method is highly valuable for identifying its volatile metabolites. nih.govaging-us.com Derivatization techniques can be employed to increase the volatility of the parent compound and its non-volatile metabolites, allowing for their analysis by GC-MS. nih.gov
GC-MS-based metabolomics can identify a wide range of small molecules, including acids, alcohols, and amino acids, which could be products of the metabolic breakdown of this compound. nih.govaging-us.com The process involves separating volatile compounds in a gas chromatograph followed by their detection and identification by a mass spectrometer. nih.gov In a study on the secondary metabolites of Klebsiella pneumoniae, GC-MS analysis identified a related compound, N-Benzyl-N-ethyl-p-isopropylbenzamide, demonstrating the utility of this technique for identifying benzamide derivatives in complex mixtures. researchgate.net Another study also identified N-Benzyl-N-ethyl-p-isopropylbenzamide in red fruit oil using GC-MS. cabidigitallibrary.org
Table 2: Application of GC-MS in this compound Research
| Application | Description | Example Research Area |
| Metabolite Profiling | Identification of volatile metabolites resulting from the biotransformation of this compound. nih.govaging-us.com | Drug metabolism studies, toxicology. |
| Impurity Analysis | Detection of volatile impurities from the synthesis process. | Quality control of the synthesized compound. |
| Derivatization Analysis | Analysis of the parent compound and its non-volatile metabolites after chemical derivatization to increase volatility. nih.gov | Comprehensive metabolic profiling. |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are fundamental for determining the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. weebly.comslideshare.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. organicchemistrydata.orgscielo.br
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their electronic environment. Key signals would include those for the aromatic protons of the isopropylbenzyl group, the protons of the isopropyl methyl groups, the long chain of the heptyl group, and the amide N-H proton.
¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl).
2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the complete connectivity of the molecule and unambiguously assign all proton and carbon signals. scielo.br
For a related compound, N-isopropylbenzamide, ¹³C and ¹⁵N NMR data are available, which can serve as a reference for interpreting the spectra of this compound. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.govd-nb.inforsc.org
IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring. egyankosh.ac.inresearchgate.net
Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. nih.gov It would provide complementary information on the aromatic ring vibrations and the alkyl chain backbone. mdpi.com
Together, these techniques provide a vibrational fingerprint of the molecule, confirming the presence of key functional groups and providing insights into molecular structure. nih.govd-nb.info
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |
| Amide (N-H) | Stretching | 3300 - 3500 |
| Amide (C=O) | Stretching | 1630 - 1680 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aromatic (C=C) | Stretching | 1400 - 1600 |
| Aliphatic (C-H) | Stretching | 2850 - 2960 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. wikipedia.orgcaltech.eduresearchgate.net
This technique is crucial for:
Unambiguous Structural Confirmation: Providing definitive proof of the molecular structure. nih.gov
Stereochemistry: Determining the absolute configuration if chiral centers are present. nih.govnumberanalytics.com
Conformational Analysis: Revealing the preferred conformation of the molecule in the solid state.
Intermolecular Interactions: Identifying hydrogen bonding and other non-covalent interactions that dictate the crystal packing. wikipedia.org
For the related compound N-isopropylbenzamide, crystal structure data is available, which can offer insights into the potential packing and intermolecular interactions of this compound. nih.gov
Future Directions and Translational Research for N Heptyl 4 Isopropylbenzamide
Development of Second-Generation Benzamide-Based Leads
The journey from a primary chemical scaffold to a viable lead compound involves a systematic process of chemical modification to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. For N-heptyl-4-isopropylbenzamide, the development of second-generation leads would involve targeted modifications to its core structure. Drawing inspiration from the development of other benzamide-containing molecules, such as USP7 inhibitors and kinase inhibitors, several strategies can be envisioned. frontiersin.orgscielo.br
Key research efforts would focus on structure-activity relationship (SAR) studies. These studies would explore how altering the n-heptyl and isopropyl groups, or substituting various positions on the phenyl ring, affects biological activity. For instance, replacing the linear heptyl chain with branched or cyclic structures could modulate lipophilicity and target engagement. Similarly, introducing heteroatoms or functional groups to the phenyl ring could create new interaction points with biological targets. wiley.com The goal is to generate a library of analogs for screening, leading to compounds with improved efficacy and specificity.
Table 1: Potential Strategies for Second-Generation Lead Development
| Modification Strategy | Rationale | Potential Outcome |
| Alkyl Chain Variation | Modulate lipophilicity and steric hindrance. | Improved target binding affinity and cellular permeability. |
| Isopropyl Group Replacement | Explore alternative hydrophobic interactions. | Enhanced selectivity for the target protein over related proteins. |
| Phenyl Ring Substitution | Introduce hydrogen bond donors/acceptors or halogens. | Increased potency and altered pharmacokinetic properties. |
| Benzamide (B126) Core Isosteres | Replace the amide bond with bioisosteres (e.g., thioamide, reverse amide). | Improved metabolic stability and oral bioavailability. |
Exploration of Novel Therapeutic and Agricultural Applications
The benzamide chemical motif is present in a wide array of biologically active compounds, suggesting that this compound and its derivatives could have diverse applications.
Therapeutic Potential: Patents for various complex benzamide derivatives highlight their utility as inhibitors of critical cellular targets. For example, certain benzamides function as inhibitors of Ubiquitin-Specific Protease 7 (USP7), a target in cancer and viral diseases, or as inhibitors of protein kinases, which are central to signaling pathways dysregulated in cancer. frontiersin.orgscielo.brwiley.com Future research could screen this compound and its second-generation analogs against panels of such enzymes to identify novel therapeutic avenues in oncology, immunology, or infectious diseases. acs.org
Agricultural Potential: In agriculture, benzamide-related structures are found in various pesticides and biocides. For instance, flufenacet (B33160) is a benzamide-based herbicide, and the biocide diuron (B1670789) is used to control weeds. rsc.orgacs.org A recent study also detected N-(heptyl-4-isopropyl)benzamide in environmental screenings, indicating its presence and persistence, though its specific function is unknown. rsc.org This suggests that the this compound scaffold could be explored for novel applications as a herbicide, fungicide, or insecticide. Research in this area would involve screening against common agricultural pests and weeds to determine efficacy and spectrum of activity.
Table 2: Potential Applications for this compound Derivatives
| Application Area | Potential Target Class | Example of Related Compound Class |
| Therapeutic (Oncology) | Protein Kinases, USP7 | Pyrimidine Derivatives, USP7 Inhibitors scielo.brwiley.com |
| Therapeutic (Infectious Disease) | Viral Proteases, Host-factor Modulators | HCV Replication Inhibitors acs.org |
| Agricultural (Herbicide) | Plant-specific Enzymes | Oxyacetamides (e.g., Flufenacet) acs.org |
| Agricultural (Biocide) | Photosystem II Inhibition | Phenylureas (e.g., Diuron) rsc.org |
Integration of Systems Biology and Omics Data for Holistic Understanding
To fully comprehend the biological impact of this compound, a systems biology approach is essential. By integrating multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—researchers can move beyond a single target and build a holistic model of the compound's mechanism of action. mdpi.comacs.org This integrated view is crucial for predicting both on-target effects and potential off-target activities. nih.gov
For example, treating cells or a model organism with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can reveal the cellular pathways that are perturbed. nih.gov This approach can identify the compound's primary target(s), downstream signaling cascades, and any compensatory mechanisms the cell employs. gsconlinepress.com Such a comprehensive understanding is invaluable for optimizing lead compounds and identifying potential biomarkers for efficacy. acs.org
Table 3: Application of Omics Technologies to Elucidate Compound Function
| Omics Technology | Data Generated | Potential Insights for this compound |
| Transcriptomics | mRNA expression levels | Identification of genes and pathways regulated by the compound. |
| Proteomics | Protein abundance and post-translational modifications | Direct identification of protein targets and affected signaling networks. |
| Metabolomics | Levels of small molecule metabolites | Understanding of the compound's impact on cellular metabolism and energy production. mdpi.com |
| Multi-omics Integration | A comprehensive network model | A holistic view of the cellular response, linking gene to protein to function. acs.org |
Innovative Delivery Systems for Research Probes
To be effective as a research probe for studying biological systems, a small molecule must be delivered to its site of action efficiently. This compound, being a hydrophobic molecule, may have poor aqueous solubility, which can limit its utility in biological assays. acs.org Innovative delivery systems can overcome these limitations by enhancing solubility, stability, and cellular uptake. ijpsjournal.com
Liposomes, which are vesicles composed of lipid bilayers, are particularly versatile carriers. They can encapsulate hydrophobic compounds like this compound within their lipid layers, allowing for dispersion in aqueous environments. nih.gov Other nanoparticle-based systems, such as micelles and polymeric nanoparticles, also serve as effective carriers for hydrophobic molecules. mdpi.comnih.gov These systems can be further modified with targeting ligands (e.g., antibodies or peptides) to direct the research probe to specific cell types or tissues, enabling more precise investigations of its biological effects. frontiersin.orgnih.gov The use of controlled-release polymers could also allow for sustained exposure of a biological system to the probe over time. scielo.bracs.org
Table 4: Comparison of Delivery Systems for a Hydrophobic Research Probe
| Delivery System | Description | Key Advantage for Research Probes |
| Liposomes | Phospholipid vesicles with an aqueous core. nih.gov | Biocompatible; can encapsulate both hydrophilic and hydrophobic molecules. ijpsjournal.com |
| Micelles | Self-assembling amphiphilic molecules forming a hydrophobic core. mdpi.com | Enhances solubility of hydrophobic compounds in aqueous media. |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers. nih.gov | Can be designed for controlled or triggered release of the payload. scielo.br |
| Ligand-Targeted Systems | Nanocarriers functionalized with specific targeting molecules. nih.gov | Enables cell- or tissue-specific delivery for targeted biological studies. |
Collaborative and Cross-Disciplinary Research Initiatives
The complex journey from a simple chemical compound to a translational product necessitates the integration of expertise from diverse scientific fields. nih.gov Advancing research on this compound would benefit immensely from establishing cross-disciplinary collaborations. ijpsjournal.com Such initiatives are key to solving complex problems that a single discipline cannot address alone. mdpi.com
A successful research program would involve a core team of synthetic chemists to create new analogs, working alongside molecular and cellular biologists to perform initial screening and mechanism-of-action studies. As promising leads emerge, the collaboration would expand to include pharmacologists to study in vivo effects, computational biologists to model target interactions and analyze omics data, and material scientists to develop innovative delivery systems. researchgate.net This synergistic approach ensures that all facets of the research and development process are addressed, accelerating the potential translation of basic discoveries into practical applications. ijpsjournal.com
Table 5: Framework for a Cross-Disciplinary Research Initiative
| Discipline | Primary Contribution | Collaborative Function |
| Synthetic Chemistry | Design and synthesis of novel benzamide analogs. | Provide compounds for biological testing and SAR analysis. |
| Molecular/Cell Biology | In vitro screening, target identification, and pathway analysis. | Validate targets and provide feedback for chemical optimization. |
| Computational Biology | Molecular modeling, analysis of omics data. gsconlinepress.com | Predict target binding, interpret large datasets, and guide experiments. |
| Pharmacology | In vivo efficacy and pharmacokinetic studies. | Evaluate the performance of lead compounds in whole-organism models. |
| Material Science | Development of novel drug delivery systems. nih.gov | Formulate lead compounds to improve solubility and targeting. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
